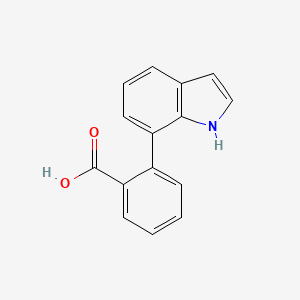

2-(1H-Indol-7-yl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(1H-indol-7-yl)benzoic acid |

InChI |

InChI=1S/C15H11NO2/c17-15(18)13-6-2-1-5-11(13)12-7-3-4-10-8-9-16-14(10)12/h1-9,16H,(H,17,18) |

InChI Key |

MVLNSQCEEVLKKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC3=C2NC=C3)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1h Indol 7 Yl Benzoic Acid and Its Structural Analogues

Transition Metal-Catalyzed Coupling Reactions for Indole-Benzoic Acid Formation

The formation of the carbon-carbon bond between the indole (B1671886) and benzoic acid rings is a key step in the synthesis of 2-(1H-indol-7-yl)benzoic acid. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this transformation, offering atom-economical routes to these complex biaryl systems. smolecule.com

Rhodium-Catalyzed Intramolecular Acylation and Arylation Strategies

Rhodium catalysts have proven effective in facilitating the intramolecular acylation and arylation reactions necessary for the synthesis of indolylbenzoic acid derivatives. One notable approach involves the rhodium-catalyzed intramolecular acylation of 2-(indol-1-yl)benzoic acids. This reaction proceeds through the in-situ formation of a mixed anhydride, which then participates in a C-H activation step facilitated by a Rh(I) catalyst, leading to the formation of indoloindolone structures under redox-neutral conditions. researchgate.net

Furthermore, rhodium-catalyzed oxidative annulation reactions represent a sophisticated method for constructing complex structures from simpler precursors. smolecule.com For instance, the oxidative coupling of benzoic acids with alkynes has been achieved using rhodium catalysts. nih.gov These methods often utilize molecular oxygen as a benign oxidant. smolecule.comnih.gov Research has also demonstrated the rhodium-catalyzed C(sp²)-H ethoxycarbonylation of indoles using diethyl dicarbonate. researchgate.net Additionally, rhodium-catalyzed decarbonylative intramolecular arylation of 2-(1H-indole-1-carbonyl)benzoic acids provides another route to related fused systems. tus.ac.jp

Table 1: Rhodium-Catalyzed Reactions for Indole-Benzoic Acid Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Rh(I) catalyst | 2-(Indol-1-yl)benzoic acids | Indoloindolones | Redox-neutral, intramolecular acylation |

| [RhCp*Cl2]2 | Benzoic acids, Alkynes | Arylated benzoic acids | Oxidative coupling |

| [RhCl(CO)2]2 | Indolines, Anhydrides | C7-carbonylated indolines | Additive- and CO-free carbonylation |

Palladium-Catalyzed Annulation and C-H Activation Protocols

Palladium catalysis is a cornerstone in the synthesis of biaryl compounds, including this compound. smolecule.com Direct arylation methodologies, which form carbon-carbon bonds between indole systems and benzoic acid derivatives, are frequently employed. smolecule.com Palladium-catalyzed oxidative cross-coupling reactions offer an atom-economical pathway to these biaryl systems. smolecule.com

A significant challenge in indole chemistry is controlling the regioselectivity of functionalization, as reactions typically favor the C2 or C3 positions. smolecule.com However, directing-group strategies have enabled regioselective C-H arylation at the C7 position of indole carboxylic acids. smolecule.com This breakthrough has provided a direct route to this compound derivatives, overcoming previous limitations in accessing these sterically hindered compounds. smolecule.com Palladium-catalyzed dual C-H activation has also been developed for the synthesis of related indolo[1,2-f]phenanthridines. rsc.org Furthermore, palladium-catalyzed regioselective cascade C-H activation reactions have been used to synthesize various substituted ethyl 2-(1H-indol-2-yl) acetates, which are precursors to the corresponding acids. longdom.org

Table 2: Palladium-Catalyzed Reactions for Indole-Benzoic Acid Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)2 / Directing Group | Indole carboxylic acids, Aryl partners | C7-arylated indole carboxylic acids | High regioselectivity at C7 |

| Pd(PhCN)2Cl2 / Norbornene | Indoles, Alkyl halides | Ethyl 2-(1H-indol-2-yl)acetates | Regioselective cascade C-H activation |

| Pd catalyst | N-(2-halophenyl)-indoles, Iodobenzenes | Indolo[1,2-f]phenanthridines | Dual C-H activation |

Nickel-Catalyzed Decarboxylative Arylation Approaches

Nickel catalysis has emerged as a more economical and sustainable alternative to precious metal catalysts for cross-coupling reactions. nih.gov Nickel-catalyzed decarbonylation of N-acylated N-heteroarenes, including indoles, using benzoic acid derivatives as arylating reagents is a viable method for producing N-aryl heteroarenes. rsc.org This approach benefits from the wide availability of aromatic acids. rsc.org

Decarboxylative cross-coupling reactions are particularly attractive as they use carboxylic acids, which are often inexpensive and readily available, as coupling partners. nih.gov While palladium and copper have been more commonly used for these transformations, nickel-catalyzed decarboxylative cross-couplings of aromatic carboxylates with aryl halides and sulfonates are being developed. nih.gov A notable example is the nickel-catalyzed decarboxylative cross-coupling of indole-3-acetic acids with aryl bromides, achieved through convergent paired electrolysis. rsc.org

Table 3: Nickel-Catalyzed Reactions for Indole-Benzoic Acid Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Ni(0) with alkylphosphine or NHC ligand | N-acylated indoles, Benzoic acid derivatives | N-aryl indoles | Decarbonylation |

| Nickel catalyst | Indole-3-acetic acids, Aryl bromides | 3-Arylmethylindoles | Convergent paired electrolysis |

Chemo- and Regioselective Functionalization of Indole and Benzoic Acid Moieties

Achieving specific functionalization on either the indole or benzoic acid part of the molecule is crucial for creating diverse structural analogues. This requires methods that can selectively target specific positions on each ring system.

Directed ortho-Metalation and Cross-Coupling Methods

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net In the context of indole chemistry, DoM can be used to introduce substituents at the C7 position. figshare.comnih.gov This involves using a directing group on the indole nitrogen, which directs a strong base (like n-butyllithium) to deprotonate the adjacent C7 position. figshare.comnih.gov The resulting metalated intermediate can then be quenched with an electrophile or used in a subsequent cross-coupling reaction, such as the Suzuki-Miyaura reaction, to introduce an aryl or heteroaryl group. figshare.comnih.gov

For instance, an N-amido group on the indole can direct metalation to the C7 position, and subsequent Suzuki-Miyaura coupling can furnish C7-aryl-substituted indoles. figshare.comnih.gov This combined DoM-cross-coupling approach provides a versatile methodology for synthesizing a range of C7-substituted indoles. acs.org

Nucleophilic and Electrophilic Substitution Pathways

The inherent reactivity of the indole and benzoic acid rings also allows for functionalization through nucleophilic and electrophilic substitution reactions. The indole nucleus is electron-rich and generally undergoes electrophilic substitution, preferentially at the C3 position. smolecule.com However, the presence of substituents can influence the site of reaction.

The carboxylic acid group of the benzoic acid moiety is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, the carboxylic acid group can be converted into other functional groups through nucleophilic acyl substitution reactions. For example, it can be esterified by reacting with an alcohol in the presence of an acid catalyst. smolecule.com The indole ring itself can undergo nucleophilic attack, typically at the C2 position. smolecule.com The benzyloxy group, if present, can be replaced under nucleophilic conditions. Michael addition, a type of nucleophilic addition, has been used in reactions involving indoles. cem.com

The structural framework of this compound, which links an indole and a benzoic acid moiety, presents a versatile scaffold for chemical modification. The strategic derivatization of its peripheral regions is crucial for modulating its physicochemical and biological properties. Advanced synthetic strategies focus on three primary areas: the indole nitrogen (N1), the indole ring system, and the benzoic acid portion.

**2.3. Strategies for Peripheral Derivatization of the this compound Scaffold

The derivatization of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR). The indole component, being electron-rich, is prone to electrophilic substitution, while the carboxylic acid group offers a handle for various transformations such as esterification and amidation. smolecule.comevitachem.com These modifications can influence the molecule's shape, polarity, and ability to interact with biological targets.

The nitrogen atom of the indole ring (N1) is a common site for derivatization, often through alkylation or acylation reactions. The free N-H proton can be readily substituted, which can be critical for biological activity. acs.org

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the N1 position is a fundamental strategy. This can be achieved using various reagents and conditions. For instance, N-methylation has been demonstrated in related indole structures using reagents like iodomethane (B122720) in the presence of a base such as sodium hydroxide. acs.org Other modifications include the introduction of larger groups like benzyl (B1604629) or methoxyethyl, which have been explored in similar indole-containing scaffolds. researchgate.netresearchgate.net In some synthetic pathways, the indole nitrogen is protected with a group like tert-Butoxycarbonyl (Boc), which can be later removed. acs.org

N-Acylation and Related Modifications: Acylation of the indole nitrogen can also be performed. A common approach involves reacting the indole with an acyl halide or anhydride. Furthermore, N-alkylation can be achieved by introducing an acetate (B1210297) group, for example, by reacting with methyl 2-bromoacetate, followed by hydrolysis to yield the corresponding acetic acid derivative. This has been shown in the synthesis of related indole-3-yl acetic acid derivatives. derpharmachemica.com

| Modification Type | Reagent/Condition Example | Resulting Group | Reference |

|---|---|---|---|

| N-Methylation | Iodomethane (CH₃I), NaOH | -CH₃ | acs.org |

| N-Benzylation | Benzyl bromide | -CH₂Ph | researchgate.net |

| N-Alkoxyalkylation | 2-Methoxyethyl halide | -CH₂CH₂OCH₃ | researchgate.net |

| N-Carboxymethylation (via ester) | Methyl 2-bromoacetate, followed by LiOH hydrolysis | -CH₂COOH | derpharmachemica.com |

| N-Arylation | 3-Iodoanisole, KOH, Cu₂O (Ullman reaction) | -C₆H₄OCH₃ | nih.gov |

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. smolecule.com The position of substitution is influenced by the electronic properties of the ring and the reaction conditions. For a typical indole, the C3 position is the most reactive towards electrophiles, followed by C2, and then positions on the benzene ring. smolecule.com

Halogenation: Halogen atoms can be introduced onto the indole ring. For example, related indole derivatives have been halogenated at the 5-position or 6-position. researchgate.netontosight.ai These substitutions can significantly alter the electronic nature and lipophilicity of the scaffold.

Nitration: The indole ring can undergo nitration, typically leading to substitution at various positions. For example, condensation of indole-2-carbaldehydes with nitromethane (B149229) yields 2-(2-nitrovinyl) indoles, which can be subsequently reduced. derpharmachemica.com

Other Substitutions: The indole ring can be functionalized in various other ways. The inherent reactivity of the C-H bonds can be harnessed using transition metal-catalyzed C-H activation to introduce new groups. smolecule.com

| Substitution Type | Position | Reagent/Condition Example | Reference |

|---|---|---|---|

| Chlorination | 5-position | N-Chlorosuccinimide | ontosight.ai |

| Fluorination | 6-position | Selectfluor | researchgate.net |

| Nitration (via vinyl intermediate) | 3-position (vinyl) | Nitromethane | derpharmachemica.com |

| Electrophilic Substitution | 3-position | General electrophiles | smolecule.com |

The benzoic acid portion of the molecule provides two key sites for modification: the carboxylic acid group and the phenyl ring.

Modifications of the Carboxylate Group: The carboxylic acid functional group (-COOH) is a versatile handle for a variety of chemical transformations. libretexts.org

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol in the presence of an acid catalyst. smolecule.com Esters are often used to improve pharmacokinetic properties.

Amidation: Reaction with an amine, often activated by a coupling agent like EDC·HCl and HOBt, yields an amide. derpharmachemica.com This allows for the introduction of a wide range of substituents.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminium hydride. evitachem.com

Decarboxylation: Under specific conditions, the carboxyl group can be removed entirely. smolecule.com

Substitutions on the Phenyl Ring: The phenyl ring of the benzoic acid moiety can undergo electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group for electrophilic substitution. However, directed ortho-metalation or specific catalytic methods can achieve substitution at other positions. For example, iridium-catalyzed C-H iodination has been used for the ortho-iodination of benzoic acids, a reaction that proceeds with high regioselectivity. acs.org This introduces a halogen that can be used in further cross-coupling reactions.

| Modification Type | Target Site | Reagent/Condition Example | Resulting Group/Product | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol, Acid catalyst | Ester (-COOR) | smolecule.com |

| Amidation | Carboxylic Acid | Amine, EDC·HCl, HOBt | Amide (-CONR₂) | derpharmachemica.com |

| Reduction | Carboxylic Acid | LiAlH₄ | Alcohol (-CH₂OH) | evitachem.com |

| Ortho-Iodination | Phenyl Ring | Ir catalyst, NIS | Iodo-substituted phenyl ring | acs.org |

| Salt Formation | Carboxylic Acid | Base (e.g., NaOH) | Carboxylate salt (-COO⁻Na⁺) | libretexts.org |

Advanced Spectroscopic and Crystallographic Elucidation of 2 1h Indol 7 Yl Benzoic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(1H-Indol-7-yl)benzoic acid and its derivatives. It provides detailed information about the chemical environment of each nucleus and the spatial relationships between them.

While a simple one-dimensional (1D) ¹H NMR spectrum can suggest the presence of both indole (B1671886) and benzoic acid rings, complete and unequivocal assignment of all proton and carbon signals requires multi-dimensional techniques. rsc.org For a molecule with closely spaced aromatic signals like this compound, 2D NMR experiments are critical.

¹H-¹H COSY (Correlation Spectroscopy) is used to identify spin-spin coupling networks, revealing which protons are adjacent to one another within the same ring system.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings (typically over 2-4 bonds) between protons and carbons. This is particularly powerful for assigning quaternary carbons (like C-7 and C-1' of the biaryl junction, and the carboxylic acid carbon) and for confirming the connectivity between the indole and benzoic acid rings. rsc.org

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the indole nitrogen. For indole and its derivatives, ¹⁵N chemical shifts are sensitive to substituent effects and solvent. scispace.comresearchgate.net Studies on substituted indoles show a chemical shift range of about 27 ppm. scispace.com The ¹⁵N signal for this compound would be expected in the region typical for pyrrole-like nitrogens. csic.es Long-range ¹H-¹⁵N HMBC experiments can correlate the indole N-H proton and adjacent carbon-bound protons to the ¹⁵N nucleus, confirming its assignment. rsc.org

A representative table of expected ¹H and ¹³C chemical shifts, based on data from related indole-benzoic acid derivatives, is provided below. nih.govmdpi.com

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | ~11.0-12.0 (broad singlet) | - |

| Indole H-2 | ~7.0-7.5 | ~125-130 |

| Indole H-3 | ~6.5-7.0 | ~100-105 |

| Indole H-4 | ~7.0-7.5 | ~120-125 |

| Indole H-5 | ~7.0-7.5 | ~120-125 |

| Indole H-6 | ~7.0-7.5 | ~120-125 |

| Benzoic Acid H-3' | ~7.5-8.0 | ~130-135 |

| Benzoic Acid H-4' | ~7.4-7.8 | ~128-132 |

| Benzoic Acid H-5' | ~7.4-7.8 | ~128-132 |

| Benzoic Acid H-6' | ~7.5-8.0 | ~130-135 |

| Carboxyl -COOH | ~12.0-13.0 (broad singlet) | ~165-170 |

The key conformational feature of this compound is the torsion angle around the C7-C2' bond linking the two aromatic rings. Steric hindrance between the rings can create a significant energy barrier to rotation, potentially leading to atropisomerism. rsc.org Temperature-dependent NMR studies can reveal the dynamics of this rotation. beilstein-journals.org If the rotational barrier is high enough, separate signals for the protons on either side of the benzoic acid ring may be observed at low temperatures, which coalesce as the temperature rises and rotation becomes faster on the NMR timescale. beilstein-journals.orgrsc.org

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the preferred conformation in solution. researchgate.net These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. A NOE correlation between an indole proton (e.g., H-6) and a benzoic acid proton (e.g., H-3') would provide direct evidence for a specific rotational conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is highly effective for identifying the key functional groups within this compound and probing its intermolecular interactions, particularly hydrogen bonding. ajol.infonih.govresearchgate.net

The most characteristic vibrations include:

O-H Stretch: The carboxylic acid O-H stretching vibration typically appears as a very broad band in the FT-IR spectrum, often centered around 3000 cm⁻¹. This broadness is a hallmark of strong hydrogen bonding, as carboxylic acids readily form centrosymmetric dimers in the solid state.

N-H Stretch: The indole N-H stretching vibration is expected as a sharper band, typically in the range of 3300-3400 cm⁻¹. researchgate.netresearchgate.net The exact position and sharpness of this peak can indicate whether the N-H group is involved in hydrogen bonding.

C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is a very strong and sharp band in the FT-IR spectrum, usually found between 1680 and 1710 cm⁻¹. Its frequency is sensitive to the electronic environment and hydrogen bonding; dimerization typically shifts this band to a lower wavenumber compared to the monomer. researchgate.net

C=C Aromatic Stretches: Multiple bands in the 1450-1620 cm⁻¹ region correspond to the C=C stretching vibrations within the indole and benzene (B151609) rings.

C-H Bends: Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic rings. ajol.info

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad, indicates strong H-bonding |

| N-H stretch (Indole) | 3300-3400 | Sharper than O-H, position sensitive to H-bonding researchgate.net |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong, sharp absorption researchgate.net |

| C=C stretch (Aromatic) | 1450-1620 | Multiple bands of varying intensity |

| C-H bend (Out-of-plane) | 700-900 | Pattern reflects ring substitution |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* transitions in conjugated systems like this compound. Both the indole and benzoic acid moieties are chromophores. The spectrum is expected to show intense absorption bands in the ultraviolet region, typically between 200 and 350 nm.

Analysis of related indole-carboxylic acids shows that the observed spectra result from the overlapping π→π* transitions of the constituent aromatic rings. ajol.info The conjugation between the indole and benzoic acid rings can lead to a red-shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, non-linked chromophores. The position and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity and the conformation of the molecule, as the degree of orbital overlap between the two rings is dependent on the torsional angle.

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π→π | ~220-250 | Benzoic Acid Moiety |

| π→π | ~260-290 | Indole Moiety |

| π→π* (Charge Transfer) | >300 | Conjugated Biaryl System |

X-ray Diffraction (XRD) Crystallography for Solid-State Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, yielding precise data on bond lengths, bond angles, and torsional angles. For this compound, XRD analysis would reveal the specific conformation adopted in the crystal lattice, including the dihedral angle between the indole and benzoic acid rings. In a related derivative, 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid, the dihedral angles between the rings were found to be significantly twisted, at approximately 75-80°. iucr.orgnih.gov This twisting is a common feature in biaryl systems, arising from the need to minimize steric repulsion.

In the solid state, the architecture is dominated by intermolecular hydrogen bonds. nih.gov XRD studies on numerous indole carboxylic acids and benzoic acid derivatives consistently show the formation of robust hydrogen-bonded networks. researchgate.netiucr.orgnih.govmdpi.com

Carboxylic Acid Dimerization: The most prominent and energetically favorable interaction is the formation of a centrosymmetric dimer, where the carboxylic acid groups of two molecules form a pair of strong O-H···O hydrogen bonds. iucr.orgnih.gov This creates a characteristic R²₂(8) ring motif in graph-set notation.

Indole N-H Interactions: The indole N-H group is a reliable hydrogen bond donor. It can form N-H···O bonds, with the acceptor being the carbonyl oxygen of the carboxylic acid group from a neighboring molecule. researchgate.net This interaction is crucial for extending the supramolecular structure beyond the initial dimer.

The interplay between the O-H···O and N-H···O hydrogen bonds can lead to the formation of complex and elegant supramolecular assemblies, such as one-dimensional chains, two-dimensional sheets, or even three-dimensional networks. researchgate.netnih.gov For example, the crystal structure of indole-2-carboxylic acid reveals that O-H···O and N-H···O bonds work in concert to form a planar ribbon structure. researchgate.net The specific assembly of this compound would depend on the kinetic and thermodynamic factors of crystal growth, but it is certain to be heavily influenced by these directional hydrogen bonding interactions.

Dihedral Angle and Torsional Strain Analysis

The three-dimensional conformation of this compound derivatives is significantly influenced by the rotational freedom around the single bonds connecting the indole and benzoic acid moieties. Crystallographic studies provide precise measurements of the dihedral angles between the planar ring systems, offering insight into the molecule's spatial arrangement and the presence of torsional strain.

In a notable derivative, 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid, the molecule consists of two 1-methylindole (B147185) units (labeled as A and B) and a benzoic acid moiety (C) linked by a central methine carbon. nih.goviucr.org X-ray diffraction analysis revealed significant twisting between these components. The dihedral angle between the two 1-methylindole rings (A/B) is 64.87 (7)°. nih.goviucr.org The angles between the indole units and the benzoic acid ring are even more pronounced, with an A/C dihedral angle of 80.92 (8)° and a B/C angle of 75.05 (8)°. nih.goviucr.org These substantial deviations from coplanarity indicate a high degree of torsional strain, which is accommodated to minimize steric hindrance between the bulky ring systems.

An intramolecular C—H⋯O hydrogen bond also plays a role in establishing the observed conformation. nih.govnih.gov The torsional strain is further evident in specific torsion angles, such as C7—C8—C9—C12 at 67.3 (3)° and C7—C8—C18—C21 at 50.2 (3)°. nih.gov The conformation is also influenced by the formation of carboxylic acid inversion dimers in the crystal lattice, linked by pairs of O—H⋯O hydrogen bonds. iucr.orgnih.gov

Table 1: Selected Dihedral and Torsion Angles in 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid

| Interacting Planes/Atoms | Angle (°) |

| Dihedral Angle A/B | 64.87 (7) |

| Dihedral Angle A/C | 80.92 (8) |

| Dihedral Angle B/C | 75.05 (8) |

| Torsion Angle C7—C8—C9—C12 | 67.3 (3) |

| Torsion Angle C7—C8—C18—C21 | 50.2 (3) |

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful tool for quantifying intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates the procrystal, this method provides a visual and statistical overview of all close contacts.

The next most important interactions are the carbon-hydrogen/hydrogen-carbon (C···H/H···C) contacts, contributing 29.6% to the surface. iucr.orgnih.gov These represent weak hydrogen bonding and van der Waals interactions. Oxygen-hydrogen/hydrogen-oxygen (O···H/H⋯O) contacts make up 10.1% of the interactions. iucr.orgnih.gov These are particularly significant as they correspond to the classical O—H⋯O hydrogen bonds that form the carboxylic acid dimers, a defining feature of the crystal structure. nih.gov The fingerprint plots derived from the Hirshfeld surface show prominent "forceps-like" tips for the O···H/H···O contacts, characteristic of strong hydrogen bonds, at a d_e + d_i distance of approximately 1.7 Å. iucr.org

A similar analysis on a different derivative, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, also shows a predominance of H···H (44.7%), O···H (29.9%), and C···H (10.1%) contacts, reinforcing the general importance of these interaction types in the crystal packing of related complex organic molecules. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid

| Contact Type | Contribution (%) |

| H···H | 54.6 |

| C···H/H···C | 29.6 |

| O···H/H···O | 10.1 |

| Other | < 6.0 |

Computational Chemistry and Theoretical Investigations of 2 1h Indol 7 Yl Benzoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimizationniscpr.res.innih.govnih.gov

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 2-(1H-Indol-7-yl)benzoic acid, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine the molecule's optimized geometric structure and various electronic properties. nih.govpreprints.org These calculations provide a foundational understanding of the molecule's stability and reactivity. niscpr.res.in

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic transitions. wikipedia.orgrsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is typically localized over the electron-rich indole (B1671886) ring system, while the LUMO is concentrated on the electron-withdrawing benzoic acid moiety. nih.gov This distribution indicates that the indole portion is the likely site of electrophilic attack, whereas the benzoic acid part is more susceptible to nucleophilic attack.

Table 1: Hypothetical FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -1.98 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. researchgate.net

In the MEP map of this compound, distinct regions of charge are observed:

Negative Regions (Red/Yellow): These areas, corresponding to high electron density, are susceptible to electrophilic attack. They are typically located around the oxygen atoms of the carboxylic group and the nitrogen atom of the indole ring. researchgate.net

Positive Regions (Blue): These electron-deficient regions are prone to nucleophilic attack and are generally found around the acidic hydrogen of the carboxyl group and the N-H proton of the indole ring. researchgate.net

Neutral Regions (Green): These areas indicate zero potential and are typically found over the carbon atoms of the aromatic rings.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net Key descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) measures the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Definition | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.15 eV |

| Electron Affinity (A) | -ELUMO | 1.98 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.085 eV |

| Chemical Softness (S) | 1 / η | 0.479 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.065 eV |

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Predictionnih.govnih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov Derivatives of indole and benzoic acid have been investigated as inhibitors for various enzymes, making this compound a compound of interest for such studies. nih.govresearchgate.net

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. stanford.eduresearchgate.net The output is typically a score, often expressed in kcal/mol, where a more negative value indicates a stronger and more favorable binding interaction. tandfonline.com These scores help rank different compounds or different binding poses of the same compound. nih.gov

Table 3: Hypothetical Docking Scores of this compound with Protein Targets

| Protein Target | PDB ID | Scoring Function | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5IKR | ChemPLP | -9.2 |

| SARS-CoV-2 Main Protease | 6WNP | GoldScore | -7.8 |

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. mdpi.com Analysis of the docked pose of this compound reveals the specific amino acid residues involved in binding.

Key potential interactions include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The indole N-H group can also act as a hydrogen bond donor. These groups can form strong interactions with polar amino acid residues like Arginine, Serine, or Aspartic acid. nih.gov

Hydrophobic Interactions: The aromatic rings of the indole and benzene (B151609) moieties can engage in hydrophobic and π-π stacking interactions with nonpolar residues such as Phenylalanine, Tryptophan, Leucine, and Valine. nih.gov

Table 4: Potential Intermolecular Interactions for this compound in a Hypothetical Active Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bond (Donor) | Carboxylic acid (-OH) | Asp, Glu, Gln |

| Hydrogen Bond (Acceptor) | Carboxylic acid (C=O) | Arg, Lys, Ser |

| Hydrogen Bond (Donor) | Indole (-NH) | Asp, Gln |

| π-π Stacking | Indole Ring | Phe, Tyr, Trp |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational flexibility of a compound and its stability when interacting with a biological target, such as a protein. This information is crucial for drug design and understanding structure-function relationships.

For a molecule like this compound, MD simulations could elucidate how the spatial arrangement of the indole and benzoic acid rings changes in different environments, such as in solution or within a protein's binding pocket. Key parameters that are typically analyzed include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Radius of Gyration (Rg): To understand the compactness of the molecule's structure.

Hydrogen Bond Analysis: To determine the stability of key interactions with a target protein.

Despite the utility of this method, there are no specific MD simulation studies published in the scientific literature for this compound. Therefore, no data on its conformational dynamics or binding stability from such simulations can be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, untested compounds.

A QSAR study involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to develop a model that correlates these descriptors with the observed biological activity.

Key components of a QSAR study include:

Dataset: A collection of molecules with known biological activities.

Molecular Descriptors: Numerical representations of molecular properties.

Statistical Model: An equation that links the descriptors to the activity.

Validation: A process to ensure the model is predictive and not due to chance correlation.

For this compound, a QSAR model could potentially predict its activity against a specific biological target, provided a suitable dataset of related compounds exists. However, a search of the scientific literature did not yield any QSAR studies that specifically include and model the activity of this compound. Consequently, there are no predictive models or associated data tables to report for this compound.

Structure Activity Relationship Sar Investigations of 2 1h Indol 7 Yl Benzoic Acid and Its Derivatives

Influence of Indole (B1671886) Ring Substitution Patterns on Biological Activity

The indole nucleus is a common scaffold in pharmacologically active compounds, and its substitution pattern critically dictates the biological profile of derivatives of 2-(1H-indol-7-yl)benzoic acid. smolecule.comresearchgate.net Research into various analogs has shown that both the nature and the position of substituents on the indole ring can dramatically alter efficacy and selectivity.

Detailed studies on a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, which share a core indole structure, have revealed clear SAR trends. For instance, when evaluating antagonists for the CysLT1 receptor, the type of halogen substituent was found to be important. Fluorine-substituted derivatives generally exhibited greater potency than their chlorine-substituted counterparts. researchgate.net

The position of substitution on the indole ring is also a critical determinant of activity. In the same series of CysLT1 antagonists, substitution at the 4-position of the indole ring was consistently the least favorable modification. researchgate.net Conversely, the introduction of a methoxy (B1213986) group at the 7-position of the indole ring was found to be the most favorable, leading to compounds with superior inhibitory effects. researchgate.net Specifically, compounds with substitutions at the 7-position showed significantly better antagonist activity in calcium assays. researchgate.net In other series, substitution of a fluorine atom at the 6-position of the indole ring resulted in higher in vivo activity in assays for histamine (B1213489) H1 antagonists. researchgate.netacs.org

These findings underscore that the electronic and steric properties of substituents, along with their specific placement on the indole ring, are key factors in modulating the biological activity of this class of compounds.

Impact of Benzoic Acid Moiety Modifications on Molecular Recognition

The benzoic acid portion of this compound is integral to its function, primarily through its carboxylic acid group, which partakes in crucial molecular recognition events like hydrogen bonding. smolecule.com Modifications to this moiety, either by altering the carboxylic acid group itself or by substituting other positions on the benzene (B151609) ring, have profound effects on biological activity.

Studies on related indole acetic acid derivatives have demonstrated the critical nature of the carboxyl group. Its replacement with other acidic functionalities leads to a significant drop in activity, while converting it to an amide analog often results in reduced or completely eliminated biological effects. smolecule.com This highlights the specific role of the carboxylic acid's properties, such as its acidity and ability to act as a hydrogen bond donor and acceptor, in binding to biological targets. smolecule.com

Beyond the carboxyl group, substitutions on the aromatic ring of the benzoic acid moiety also modulate activity. For example, in a series of diphenylamine-based retinoids, moving the carboxylic acid substituent on the phenyl ring from the para to the meta position was a key modification. nih.gov Further SAR studies on these retinoids showed that adding a methyl group at the meta-position relative to the carboxyl group could convert a compound from an agonist to an antagonist. nih.gov In a different class of inhibitors, the introduction of a fluorine substituent at the ortho position of the benzoic acid moiety was found to be detrimental, causing a significant decrease in potency. nih.gov

These results collectively indicate that the electronic landscape and steric profile of the benzoic acid ring, dictated by the position of the carboxyl group and the presence of other substituents, are vital for optimal molecular recognition and the resulting biological response.

Role of Linker Region Modifications in Modulating Interactions

In the parent compound this compound, the indole and benzoic acid rings are directly connected. However, in many derivative series, a linker is introduced between these or similar aromatic scaffolds to optimize spatial orientation and interactions with a target protein. The composition, length, and rigidity of this linker are critical variables in SAR studies.

For instance, in a series of Mcl-1/Bfl-1 dual inhibitors based on a 2,5-substituted benzoic acid scaffold, the nature of the linker was paramount. Reducing the flexibility of an ethylthio linker by incorporating an amide group led to a 10-fold decrease in binding affinity to both target proteins. nih.gov This suggests that a certain degree of flexibility is necessary for the molecule to adopt the optimal conformation for binding. Similarly, replacing a sulfur atom in the linker with an ether or an amide resulted in a substantial loss of binding affinity. nih.gov

In other inhibitor classes, the linker's rigidity and geometry are key. In a study of isoxazole-based RORγt ligands, an amine linker was preferred for potency over more rigid linkers such as thioether, cis-alkene, or trans-alkene. nih.gov The thioether-linked compound showed significantly decreased potency, and a methylated amine linker led to a complete loss of activity. nih.gov This demonstrates that the linker is not merely a spacer but an active contributor to the binding interaction, likely through specific hydrogen bonds or by enforcing a favorable geometry.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of molecular recognition by biological systems. For derivatives of this compound, stereochemical properties such as conformational flexibility and the presence of chiral centers can have a dramatic impact on biological activity.

The flexibility of substituents can determine the functional outcome of a molecule. In a study of diphenylamine-based retinoids, cinnamic acid derivatives, which have a more rigid double bond, acted as retinoid agonists, whereas the more flexible phenylpropionic acid derivatives behaved as synergists. nih.gov This difference in activity was attributed directly to the flexibility of the carboxylic acid-containing substituent on the diphenylamine (B1679370) skeleton. nih.gov

In molecules with restricted bond rotation, different conformers can exhibit distinct activities. For example, certain hydrazone derivatives have been shown to exist as two stable conformers, synperiplanar and antiperiplanar, which can influence how the molecule interacts with its target. researchgate.net Similarly, the stereochemistry of double bonds introduced into linker regions is critical. When cis and trans alkene linkers were evaluated in a series of RORγt inverse agonists, the isomers showed different potencies, emphasizing the need for precise geometric arrangement to achieve optimal activity. nih.gov

The absolute configuration of chiral centers is also fundamentally important. Many biologically active molecules are developed as single enantiomers or diastereomers because often only one isomer is active while the other may be inactive or have undesirable effects. For example, the complex phenylpiperidinyl indole derivative 4-((2S,4S)-(4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl))benzoic acid is synthesized and utilized as a specific (2S,4S) stereoisomer, indicating that this precise 3D arrangement is essential for its intended biological activity of inhibiting the complement system. google.com

Bioisosteric Replacements and their Effects on Biological Activity

Bioisosterism, the strategy of replacing a functional group in a molecule with another group of similar size, shape, and electronic properties, is a powerful tool in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net This approach has been applied to derivatives related to the this compound scaffold to probe key interactions and improve drug-like characteristics.

A common bioisosteric replacement for a carboxylic acid is the tetrazole ring. nih.gov In a series of dual MCL-1/BCL-xL inhibitors, replacement of the carboxylic acid with a tetrazole or an acylsulfonamide was well tolerated, yielding compounds that retained significant biological activity. rsc.org This indicates that the acidic proton and hydrogen bonding capabilities of the original carboxyl group can be effectively mimicked by these bioisosteres.

Aromatic rings within the scaffold are also targets for bioisosteric replacement. In one study, the bioisosteric replacement of a phenyl group with a thiophene (B33073) moiety in a series of Mcl-1/Bfl-1 inhibitors resulted in similar Mcl-1 binding affinity but a twofold decrease in Bfl-1 binding, demonstrating that such a switch can modulate selectivity. nih.gov In another example, an indole ring system was successfully replaced with a benzimidazole, another common bicyclic aromatic heterocycle, to explore variations in shape and hydrogen bonding potential. nih.gov

Even single atoms can be swapped. The replacement of hydrogen with fluorine is a frequently used bioisosteric modification due to their similar sizes. u-tokyo.ac.jp This substitution can, however, dramatically alter the electronic properties of the molecule, which can lead to enhanced receptor binding affinity through stronger inductive effects. u-tokyo.ac.jp

Molecular Mechanisms and Target Interactions: Pre Clinical in Vitro Studies

Enzyme Inhibition Studies and Mechanistic Investigations

Inhibition of Aldo-Keto Reductase Family Members (e.g., AKR1C3)

The aldo-keto reductase (AKR) superfamily, particularly the AKR1C3 isoform, has been a significant focus of research for compounds containing the indole (B1671886) and benzoic acid scaffolds. AKR1C3 is implicated in the biosynthesis of potent androgens and is considered a therapeutic target in conditions like castration-resistant prostate cancer (CRPC). google.com

Research into a series of indole derivatives bearing a benzoic acid group has demonstrated potent inhibitory effects against the AKR1C3 enzyme. google.com Structure-activity relationship (SAR) studies have shown that the substitution pattern on both the indole and benzoic acid rings plays a crucial role in the inhibitory potency. For instance, the compound 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid (designated as 3e ) was identified as a potent inhibitor of AKR1C3 in enzymatic assays. google.com This compound, which shares the core indole and benzoic acid moieties with 2-(1H-Indol-7-yl)benzoic acid, provides insight into how this structural class interacts with the enzyme.

The inhibitory activity of these compounds is significant as AKR1C3 is upregulated in CRPC and contributes to drug resistance. google.com The ability of indole-benzoic acid derivatives to block AKR1C3 activity suggests a mechanism of action that could interfere with androgen synthesis within cancer cells. google.com

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Cell Proliferation Inhibition (22Rv1 cells, IC50) |

|---|---|---|---|

| 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid (3e) | AKR1C3 | 0.26 µM | 6.37 µM |

| N-hydroxy-4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzamide (3q) | AKR1C3 | 2.39 µM | 2.72 µM |

Modulation of Histamine (B1213489) Receptors (e.g., H1 Antagonism)

Derivatives based on an indolylpiperidinyl benzoic acid structure have been synthesized and evaluated for their activity as histamine H1 receptor antagonists. While not identical to this compound, these compounds share the indole and benzoic acid core motifs. A lead compound from this series was optimized to improve its in vivo activity and pharmacokinetic profile. semanticscholar.org

Structure-activity relationship studies revealed that substitutions on the indole ring significantly impact the compound's efficacy. Specifically, the introduction of a fluorine atom at the 6-position of the indole ring resulted in higher in vivo activity in assays measuring the inhibition of histamine-induced cutaneous vascular permeability. semanticscholar.org This suggests that modifications to the indole portion of the molecule can enhance its interaction with the H1 receptor. Extensive research within this series led to the identification of several potent histamine H1 antagonists with a long duration of action. semanticscholar.org

Interaction with Bacterial Enzymes (e.g., DNA Gyrase, Chorismate Mutase)

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. Research into novel multi-substituted benzo-indole pyrazole (B372694) Schiff base derivatives has shown potent DNA gyrase inhibitory activity. One compound in this series, designated 8I-w , demonstrated an IC50 value of 0.10 µM against DNA gyrase in an in vitro enzyme inhibitory assay. nih.gov Molecular docking studies suggest that this class of compounds binds effectively within the enzyme's active site, interacting with various amino acid residues. nih.gov Although these are more complex derivatives, the presence of the indole scaffold is a key feature for their activity.

Chorismate Mutase: Chorismate mutase (CM) is an essential enzyme in the shikimate pathway of bacteria, fungi, and plants, making it an attractive target for antimicrobial agents. A series of novel isatin–indole derivatives were designed as potential inhibitors of CM. mdpi.com In silico docking studies predicted strong interactions between these molecules and the enzyme. Subsequent in vitro testing confirmed that several of these isatin-indole derivatives exhibited significant inhibition of CM, with some compounds showing inhibition at nanomolar concentrations. mdpi.com Another study on 3-indolylmethyl substituted (pyrazolo/benzo)triazinone derivatives also identified potent inhibitors of CM, with the two most active compounds displaying IC50 values in the range of 0.4-0.9 µM. acs.org These findings highlight the potential of the indole moiety to serve as a scaffold for the development of CM inhibitors.

Inhibition of Glycosidases (e.g., α-Glucosidase)

The inhibition of carbohydrate-metabolizing enzymes like α-glucosidase is a key strategy in managing type 2 diabetes. A series of indole-based compounds have been investigated for their inhibitory effects on intestinal α-glucosidase. semanticscholar.org These studies found that several indole analogs exhibited good to moderate inhibitory activity, with IC50 values ranging from 3.10 to 52.20 µM, which is comparable to or better than the standard drug, acarbose (B1664774) (IC50 = 11.29 µM). semanticscholar.org

Further research into oleanolic acid-indole derivatives has also shown promising results. These hybrid molecules demonstrated superior α-glucosidase inhibitory effects, with IC50 values in the range of 4.02 µM to 5.30 µM. Mechanistic studies, including kinetic assays, indicated that these indole derivatives act as mixed-type inhibitors of α-glucosidase, forming a stable complex with the enzyme. The collective evidence suggests that the indole scaffold is a viable starting point for designing potent α-glucosidase inhibitors.

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) Range | Reference Compound (Acarbose) IC50 |

|---|---|---|---|

| Indole analogues | α-Glucosidase | 3.10 - 52.20 µM | 11.29 µM |

| Oleanolic acid-indole derivatives | α-Glucosidase | 4.02 - 5.30 µM | Not directly compared in the same study |

Interactions with Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. The indole nucleus has been incorporated into molecules designed to inhibit PTP1B. For example, two series of indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives were synthesized and evaluated for their PTP1B inhibitory activity.

The results showed that derivatives bearing substituted indoles fused to the glycyrrhetinic acid A-ring had IC50 values for PTP1B inhibition in the range of 2.5 to 10.1 µM. The most potent compound, a trifluoromethyl derivative of indole-glycyrrhetinic acid, exhibited an IC50 of 2.5 µM and demonstrated a non-competitive mode of inhibition. Additionally, studies on oxalyl aryl amino benzoic acid derivatives have identified these structures as potent inhibitors of PTP1B, further implicating the benzoic acid moiety in the interaction with this enzyme. These findings suggest that a combined indole-benzoic acid scaffold could effectively target the PTP1B enzyme.

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) Range | Mechanism of Inhibition |

|---|---|---|---|

| Indole-glycyrrhetinic acid derivatives | PTP1B | 2.5 - 10.1 µM | Non-competitive (for the most potent derivative) |

Inhibition of Thiol-Disulphide Oxidoreductase Enzymes (e.g., DsbA)

Thiol-disulphide oxidoreductase enzymes, such as DsbA in Gram-negative bacteria, are crucial for the correct folding of virulence factors and represent a target for anti-virulence compounds. While direct studies on this compound are not prominent in the searched literature, research on related scaffolds provides some insights.

A fragment-based drug discovery approach targeting E. coli DsbA identified several classes of fragments with affinity for the enzyme. In this context, indole analogues were synthesized as bioisosteres of a benzofuran (B130515) hit, indicating that the indole scaffold is being actively investigated for DsbA inhibition. The rationale is that the indole's secondary amine could form additional interactions within the binding groove of the enzyme.

Furthermore, indole derivatives have been studied as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a protein that possesses thiol-protein oxidoreductase activity. This suggests a potential for indole-containing compounds to interact with enzymes that catalyze thiol-disulphide exchange reactions, a category to which DsbA belongs.

Lack of Pre-clinical Data on this compound and Viral Proteases

Extensive searches of available pre-clinical in vitro studies did not yield specific data regarding the direct interaction of the chemical compound This compound with viral proteases, including SARS-CoV-2 Mpro.

While the broader classes of indole and benzoic acid derivatives have been investigated as potential inhibitors of viral proteases, no research dedicated to the specific molecular mechanisms or target interactions of This compound in this context could be identified in the current body of scientific literature. Therefore, a detailed analysis and data tables for its early-stage interactions with viral proteases, as requested, cannot be provided at this time.

Future research may explore the potential of this specific compound, but currently, there is a gap in the scientific knowledge regarding its activity against targets such as SARS-CoV-2 Mpro.

Derivatization Strategies and the Utility of 2 1h Indol 7 Yl Benzoic Acid As a Chemical Scaffold

Exploration of the 2-(1H-Indol-7-yl)benzoic Acid Core as a Privileged Structure

The concept of a "privileged structure" refers to a molecular framework that can serve as a ligand for diverse biological targets through judicious modification. The this compound scaffold is a prime example, integrating two independently significant pharmacophoric moieties: the indole (B1671886) nucleus and the benzoic acid group.

The indole scaffold is arguably one of the most important structural subunits in drug discovery. nih.govresearchgate.net It is a key component in a vast number of biologically active natural products, such as the essential amino acid tryptophan, and synthetic drugs. nih.goveurekaselect.com The unique electronic properties of the indole ring and its ability to participate in various non-covalent interactions—including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions—allow it to bind to a wide array of biological targets. nih.gov Consequently, indole derivatives have been developed as anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists, among many other applications. researchgate.neteurekaselect.com This versatility has cemented the indole nucleus's status as a privileged structure. nih.govresearchgate.net

Similarly, the benzoic acid moiety is prevalent in medicinal chemistry. Benzoic acid derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ijarsct.co.inglobalresearchonline.netijcrt.org The carboxylic acid group is a key interaction point, capable of forming strong hydrogen bonds or salt bridges with basic residues like arginine or lysine (B10760008) in protein binding sites. This functionality is often critical for the binding of drugs to their targets. researchgate.netnih.gov

The combination of these two privileged fragments in this compound creates a scaffold with significant potential. The indole ring provides a large, relatively non-polar surface for hydrophobic interactions, while the benzoic acid portion offers a key polar interaction site. The specific ortho-substitution pattern between the indole and carboxylic acid groups creates a distinct three-dimensional arrangement that can be exploited for selective targeting of various enzymes and receptors.

| Feature | Contribution to Privileged Status | Example Interactions |

| Indole NH | Hydrogen bond donor | Interaction with backbone carbonyls or acidic residues in a binding pocket. nih.gov |

| Indole Aromatic System | π-π stacking, hydrophobic interactions | Binding to aromatic residues (e.g., Phenylalanine, Tyrosine) or hydrophobic pockets. |

| Carboxylic Acid OH | Hydrogen bond donor | Interaction with basic residues or carbonyl groups. researchgate.net |

| Carboxylic Acid C=O | Hydrogen bond acceptor | Interaction with hydrogen bond donors like amide NH groups. researchgate.net |

| Overall Structure | Rigid scaffold with defined vectoral properties | Orients substituents in specific regions of space for optimizing target binding. |

Synthesis of Hybrid Molecules Incorporating Other Pharmacophores

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a multi-target profile. nih.gov The this compound scaffold is an excellent starting point for creating such hybrids due to its two readily functionalizable sites: the indole ring and the carboxylic acid group.

Functionalization of the Carboxylic Acid: The carboxylic acid is the most straightforward handle for derivatization, typically through amide bond formation. By coupling the benzoic acid with various amine-containing pharmacophores, a diverse library of hybrid molecules can be generated. For instance, combining the structural features of indole with barbituric acid has led to the identification of hybrid molecules with significant anticancer activities. nih.govscilit.com Similarly, linking indole-carboxylic acids with substituted o-phenylenediamines has been used to synthesize indole-benzimidazole hybrids. researchgate.net

Functionalization of the Indole Ring: The indole nucleus itself can be modified at several positions. The N-H position can be alkylated or arylated to introduce new substituents. Furthermore, electrophilic aromatic substitution reactions can introduce functional groups onto the benzene (B151609) portion of the indole ring, providing additional points for connection to other pharmacophores. This allows for the creation of complex molecules designed to interact with multiple targets simultaneously. nih.gov

An example of this approach is the design of hybrids of indole and barbituric acids, which were evaluated for anticancer activity. nih.gov Another strategy involves linking indole moieties to other heterocyclic systems like thiazole (B1198619) or chalcone (B49325) to generate compounds with potent biological activities. nih.govresearchgate.net

Table of Potential Hybridization Strategies

| Functionalization Site | Reaction Type | Potential Pharmacophore to Incorporate | Therapeutic Area (Example) |

|---|---|---|---|

| Benzoic Acid | Amide Coupling | Barbituric Acid Derivatives | Anticancer nih.gov |

| Benzoic Acid | Esterification | Hydroxy-containing scaffolds | Anti-inflammatory |

| Indole N-H | N-Alkylation/Arylation | Phenyl or Heterocyclic rings | Various |

Development of Prodrug Strategies and Bioconjugates (theoretical)

Prodrug Strategies: A significant challenge in drug development is overcoming poor physicochemical properties of a lead compound, such as low solubility or poor membrane permeability, which can limit its oral bioavailability. researchgate.net Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. uobabylon.edu.iq

The carboxylic acid group of this compound is an ideal handle for prodrug design. researchgate.net At physiological pH, carboxylic acids are typically ionized, which can hinder their ability to cross lipid cell membranes. researchgate.net Masking this polar group, often through esterification, is a common and effective strategy to enhance lipophilicity and improve absorption. researchgate.net

A variety of ester prodrugs could be theoretically designed for this scaffold:

Simple Alkyl Esters (e.g., methyl, ethyl): These can increase lipophilicity and are readily hydrolyzed by esterase enzymes present in the blood and tissues. uobabylon.edu.iq

Acyloxymethyl Esters: This "double ester" approach can be used to create prodrugs that are more susceptible to enzymatic cleavage but may have complex stability profiles. googleapis.com

Amino Acid Esters: Linking an amino acid can improve solubility and potentially target amino acid transporters for active uptake.

The ideal prodrug would be chemically stable, well-absorbed, and rapidly converted to the parent compound post-absorption, releasing this compound into systemic circulation. researchgate.net

Bioconjugate Strategies: Bioconjugation involves linking a molecule to a larger biomolecule, such as a peptide, protein, or antibody. This strategy can be used to improve drug delivery, target specific tissues, or enhance the pharmacokinetic profile of a compound. The carboxylic acid of this compound can be activated and coupled to amine groups on biomolecules, such as the side chain of lysine residues in a peptide. acs.org

For example, conjugating the indole-benzoic acid scaffold to a tumor-targeting peptide could selectively deliver the compound to cancer cells, potentially increasing its efficacy while reducing systemic toxicity. Recent advances in C-H amidation of N-unprotected indoles also provide a toolkit for peptide-drug conjugation directly on the indole ring, offering an alternative point of attachment. acs.org Furthermore, the indole scaffold itself can be polymerized through biocatalytic routes to create fluorescent conjugated materials, suggesting possibilities for developing diagnostic or imaging agents. mdpi.com

Patent Landscape Analysis from an Academic Perspective

An analysis of the patent landscape for compounds related to this compound reveals a focus on developing inhibitors for various enzymes implicated in disease. While patents may not always specify the exact 7-yl isomer, the broader class of indole- and benzoic acid-based structures is frequently claimed for therapeutic applications.

From an academic viewpoint, patents provide insight into the commercial and therapeutic hypotheses being pursued. For example, U.S. Patent US9073881B2 discloses a series of benzoic acid derivatives as inhibitors of the eukaryotic initiation factor 4E (eIF4E). google.com The inventive step in such patents often lies in the specific substitution patterns on the core scaffold that confer potency and selectivity for the target. The claims typically cover a genus of structures, defined by variable R-groups, to protect a wide range of potential drug candidates.

Another area of interest is in the development of inhibitors for viral enzymes. U.S. Patent US5958973A claims polyhydroxy benzoic acid derivatives as neuraminidase inhibitors for the treatment of influenza. nih.gov Although structurally distinct, this highlights the utility of the benzoic acid scaffold in designing enzyme inhibitors.

The academic interest in these patents lies in:

Target Identification: Understanding which biological targets are being actively pursued with scaffolds of this type.

Structure-Activity Relationships (SAR): Analyzing the claimed structures to infer which modifications are believed to be crucial for activity. For instance, the specific placement and nature of substituents on both the indole and benzoic acid rings are key to achieving desired biological effects.

Novelty and Inventiveness: Assessing the chemical novelty of the claimed compounds and the scientific rationale behind their design. The core this compound structure may be considered a known entity, so patentability would likely depend on novel derivatizations that lead to unexpected therapeutic properties.

The patent literature underscores the value of the indole-benzoic acid framework as a template for generating new intellectual property and developing novel therapeutic agents.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

Current synthetic routes to 2-(1H-Indol-7-yl)benzoic acid and its derivatives, while enabling initial exploration, may not be optimal for large-scale production or for the generation of diverse analog libraries. Future research should focus on developing more efficient and sustainable synthetic methodologies. One promising area is the use of copper-catalyzed reactions, which offer a reliable and cost-effective approach for modifying indoles. eurekalert.org For instance, recent breakthroughs in the direct, regioselective C5-H functionalization of indoles using copper catalysis could be adapted to introduce the benzoic acid moiety or other functional groups at various positions on the indole (B1671886) ring. eurekalert.org This would not only improve efficiency but also allow for the creation of compounds that more closely resemble biologically active natural products. eurekalert.org

Furthermore, optimizing reaction conditions, such as through the screening of different reduction systems, can lead to more concise and higher-yielding synthetic pathways. researchgate.net The goal is to move beyond multi-step, low-yield processes to more streamlined approaches that are suitable for large-scale synthesis and reduce raw material costs. researchgate.net

Table 1: Potential Strategies for Enhanced Synthesis

| Strategy | Potential Advantage |

| Copper-catalyzed C-H functionalization | Cost-effective, high regioselectivity, scalable. |

| Optimization of reduction systems | Increased efficiency, higher overall yield. |

| Flow chemistry | Improved safety, scalability, and reaction control. |

| Biocatalysis | Environmentally friendly, high stereoselectivity. |

Deepening Mechanistic Understanding of Molecular Interactions at the Atomic Level

A thorough understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design. Future research should employ a combination of computational and experimental techniques to elucidate these interactions. In-silico docking studies can predict the binding modes of the compound within the active sites of target proteins, such as kinases or cyclooxygenase (COX) enzymes. nih.govmdpi.com These computational models can be validated and refined using experimental techniques like X-ray crystallography and NMR spectroscopy.

By analyzing the specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, researchers can gain insights into the molecular basis of the compound's activity. mdpi.com This knowledge can then be used to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, understanding the role of specific functional groups on the indole or benzoic acid rings in target binding can guide the synthesis of analogs with modified substituents to enhance these interactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and materials science. nih.govnih.govoxfordglobal.com In the context of this compound, AI and ML can be applied in several key areas. Generative AI models can be used to design novel molecules with desired properties, effectively shortening the design-make-test-analyze (DMTA) cycle. oxfordglobal.com These models can learn from large datasets of known bioactive compounds to generate new structures that are likely to be active against a specific target. mdpi.com

Furthermore, machine learning models can be trained to predict various properties of new derivatives, including their physicochemical properties, bioactivity, and potential toxicity. mdpi.com This predictive capability allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov The integration of AI and ML into the research workflow can significantly accelerate the discovery and optimization of new drugs and materials based on the this compound scaffold. nih.govnih.gov

Table 2: Applications of AI and Machine Learning

| Application | Description |

| Generative AI | Design of novel molecules with desired properties. |

| Predictive Modeling | In-silico prediction of bioactivity, toxicity, and physicochemical properties. |

| High-Throughput Virtual Screening | Rapid screening of large virtual compound libraries. |

| Synthesis Planning | Prediction of optimal synthetic routes. nih.govmdpi.com |

Exploration of Emerging Biological Targets for Chemical Probe Development (non-clinical)

The indole scaffold is present in a wide range of bioactive compounds, suggesting that this compound and its derivatives may interact with multiple biological targets. nih.govmdpi.comrsc.org While initial research may focus on well-established targets, future efforts should explore emerging and less-characterized proteins implicated in disease. Small-molecule fluorogenic probes based on the indole scaffold have been developed for the detection of various analytes, highlighting the versatility of this chemical framework. rsc.org

By developing derivatives of this compound as chemical probes, researchers can investigate the function of novel biological targets. nih.gov These probes can be used in phenotypic screening assays to identify compounds that produce a desired cellular effect, even if the specific target is initially unknown. nih.gov Once a hit is identified, target deconvolution studies can be performed to identify the protein(s) with which the compound interacts. This approach can lead to the discovery of new therapeutic targets and mechanisms of action. The indole moiety is known to be a part of molecules targeting protein kinases, DNA topoisomerase, and tubulin polymerization, offering a starting point for exploration. mdpi.com

Advanced Material Science Applications (e.g., Non-Linear Optical Properties)

Beyond its potential biological applications, the unique electronic structure of this compound suggests it may have interesting properties for materials science. In particular, indole derivatives have been investigated for their non-linear optical (NLO) properties. researchgate.net NLO materials are important for a variety of applications, including telecommunications, optical computing, and bio-imaging.

Future research should investigate the NLO properties of this compound and its derivatives. Computational studies, such as density functional theory (DFT) calculations, can be used to predict the hyperpolarizability of these molecules, a key parameter for NLO activity. niscpr.res.in These theoretical predictions can then be validated through experimental techniques like the Z-scan method. nih.gov By systematically modifying the structure of the molecule, for example, by introducing electron-donating or electron-withdrawing groups, it may be possible to tune its NLO properties for specific applications. The presence of both an indole and a benzoic acid moiety could lead to interesting charge-transfer characteristics that enhance these properties. researchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.